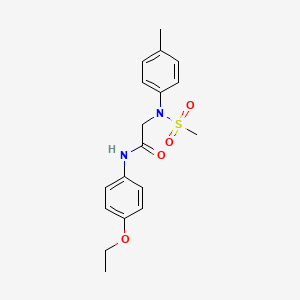![molecular formula C17H16ClN3O4 B3735845 N-[3-(butyrylamino)phenyl]-2-chloro-5-nitrobenzamide](/img/structure/B3735845.png)
N-[3-(butyrylamino)phenyl]-2-chloro-5-nitrobenzamide
Descripción general
Descripción
N-[3-(butyrylamino)phenyl]-2-chloro-5-nitrobenzamide, also known as BPN, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. BPN is a benzamide derivative that has been synthesized through a multi-step process.
Mecanismo De Acción
N-[3-(butyrylamino)phenyl]-2-chloro-5-nitrobenzamide works by binding to the catalytic domain of PARP, which prevents the enzyme from binding to its substrate and carrying out its normal function. This results in the inhibition of PARP activity, which can have various physiological and biochemical effects.
Biochemical and Physiological Effects:
N-[3-(butyrylamino)phenyl]-2-chloro-5-nitrobenzamide has been shown to have various biochemical and physiological effects. Inhibition of PARP activity by N-[3-(butyrylamino)phenyl]-2-chloro-5-nitrobenzamide can lead to DNA damage and cell death in cancer cells that rely on PARP for survival. N-[3-(butyrylamino)phenyl]-2-chloro-5-nitrobenzamide has also been shown to have anti-inflammatory effects and can reduce oxidative stress in cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-[3-(butyrylamino)phenyl]-2-chloro-5-nitrobenzamide in lab experiments is its high selectivity for PARP. This allows researchers to study the specific role of PARP in various cellular processes. However, one limitation of N-[3-(butyrylamino)phenyl]-2-chloro-5-nitrobenzamide is its low solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are various future directions for research involving N-[3-(butyrylamino)phenyl]-2-chloro-5-nitrobenzamide. One area of research is the development of new PARP inhibitors based on the structure of N-[3-(butyrylamino)phenyl]-2-chloro-5-nitrobenzamide. Another area of research is the use of N-[3-(butyrylamino)phenyl]-2-chloro-5-nitrobenzamide in combination with other drugs for the treatment of cancer and other diseases. Additionally, N-[3-(butyrylamino)phenyl]-2-chloro-5-nitrobenzamide can be used as a tool to study the role of PARP in various cellular processes, which can lead to a better understanding of the mechanisms underlying various diseases.
Aplicaciones Científicas De Investigación
N-[3-(butyrylamino)phenyl]-2-chloro-5-nitrobenzamide has been extensively studied for its potential applications in various scientific fields. One of the main research applications of N-[3-(butyrylamino)phenyl]-2-chloro-5-nitrobenzamide is its use as a chemical probe for studying the activity of the enzyme poly(ADP-ribose) polymerase (PARP). PARP is an enzyme that plays a crucial role in DNA repair and cell survival. N-[3-(butyrylamino)phenyl]-2-chloro-5-nitrobenzamide has been shown to selectively inhibit PARP activity, making it a useful tool for studying the role of PARP in various cellular processes.
Propiedades
IUPAC Name |
N-[3-(butanoylamino)phenyl]-2-chloro-5-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O4/c1-2-4-16(22)19-11-5-3-6-12(9-11)20-17(23)14-10-13(21(24)25)7-8-15(14)18/h3,5-10H,2,4H2,1H3,(H,19,22)(H,20,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPDCIBCNWUGOAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC(=CC=C1)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(butanoylamino)phenyl]-2-chloro-5-nitrobenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(4-chlorophenyl)-6-[2-(4-morpholinyl)-2-oxoethyl]-6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B3735772.png)
![6-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-3-phenyl-6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B3735781.png)
![2-[3-(4-chlorophenyl)-5-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-yl]-N-(2-furylmethyl)acetamide](/img/structure/B3735800.png)
![N-cycloheptyl-2-(5-oxo-3-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B3735809.png)
![2-[(2-methoxyphenyl)amino]-8-methyl-7-oxa-1-thia-3-azaspiro[4.4]non-2-ene-4,6-dione](/img/structure/B3735812.png)
![2-anilino-8-(ethoxymethyl)-7-oxa-1-thia-3-azaspiro[4.4]non-2-ene-4,6-dione](/img/structure/B3735816.png)

![N-benzyl-N-(2-furylmethyl)-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea](/img/structure/B3735827.png)
![methyl 4-{5-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}benzoate](/img/structure/B3735829.png)
![N-{2-[4-(dimethylamino)phenyl]-1,3-benzoxazol-5-yl}propanamide](/img/structure/B3735835.png)
![5-bromo-N-[3-(butyrylamino)phenyl]-2-chlorobenzamide](/img/structure/B3735852.png)
![5-(3,4-dimethoxyphenyl)-N-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3735857.png)
![ethyl 4-{[(4-bromophenoxy)acetyl]amino}benzoate](/img/structure/B3735863.png)
![N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-2-nitrobenzamide](/img/structure/B3735877.png)